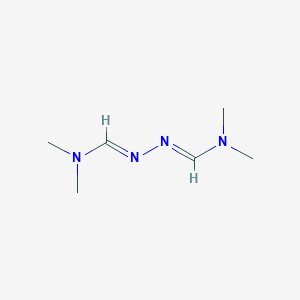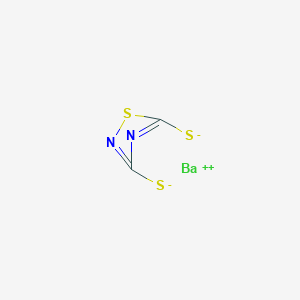
1,2,4-Thiadiazole-3,5-bis(thiolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-thiadiazole-3,5-bis(thiolate) typically involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as pyridine. The reaction is carried out in ethanol at room temperature for about thirty minutes . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods: In industrial settings, the production of 1,2,4-thiadiazole-3,5-bis(thiolate) may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the output of the target compound.
化学反应分析
Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important in many organic synthesis processes.
Reduction: It can be reduced to form thiols, which are useful intermediates in the synthesis of other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.
Major Products Formed:
Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.
Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.
科学研究应用
1,2,4-Thiadiazole-3,5-bis(thiolate) has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2,4-thiadiazole-3,5-bis(thiolate) involves its ability to interact with various molecular targets and pathways. The thiolate groups can form strong bonds with metal ions, making it useful in metal chelation and catalysis . Additionally, its sulfur-containing structure allows it to participate in redox reactions, which are crucial in many biological and chemical processes .
相似化合物的比较
1,3,4-Thiadiazole-2,5-bis(thiolate): Another sulfur-containing heterocycle with similar reactivity but different substitution patterns.
1,2,3,4-Thiatriazole-5-thiolate: Known for its strong binding to metal ions and use in nanocrystal applications.
Uniqueness: 1,2,4-Thiadiazole-3,5-bis(thiolate) stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable disulfides and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
barium(2+);1,2,4-thiadiazole-3,5-dithiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKRRGGSYEDGI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(pyridin-3-yloxy)benzyl]amine dihydrochloride](/img/structure/B7826944.png)
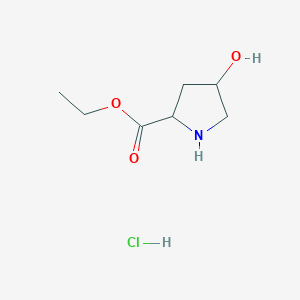
![(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride](/img/structure/B7826953.png)
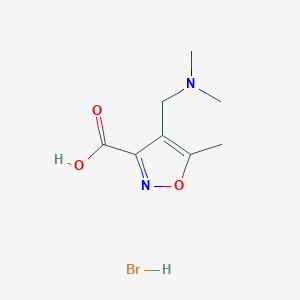
![2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B7826967.png)
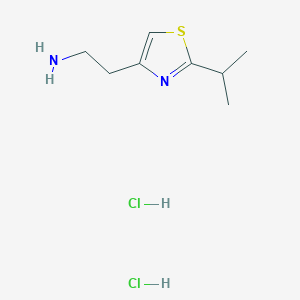
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)
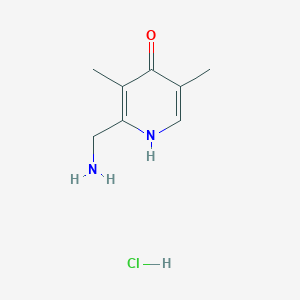
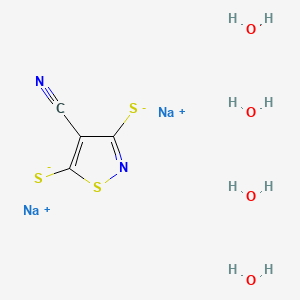
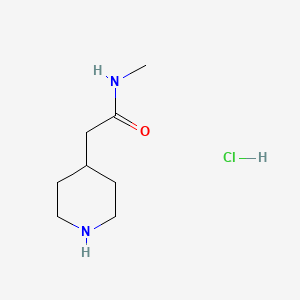
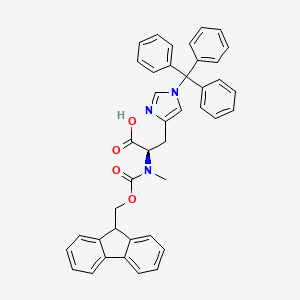
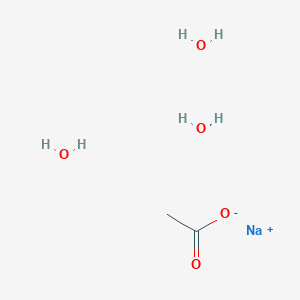
![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)
